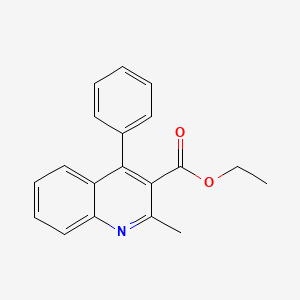

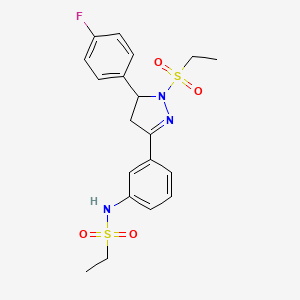

![molecular formula C24H24N4O2S B3003646 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone CAS No. 897459-03-9](/img/structure/B3003646.png)

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone" is a synthetic molecule that appears to be related to a class of compounds that have been studied for various biological activities. The structure suggests that it contains a piperazine ring, which is a common feature in many pharmaceutical agents, and is linked to a methoxyphenyl group as well as an imidazothiazole moiety. Such compounds have been explored for their potential as central nervous system agents, anti-mycobacterial agents, and for their anti-HIV and anticonvulsant activities .

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-step reactions including cyclocondensation, as seen in the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a catalyst in ethanol . Electrochemical synthesis methods have also been employed, where the oxidation of related compounds in the presence of nucleophiles leads to the formation of arylthiobenzazoles . These methods highlight the versatility and adaptability of synthetic routes to produce a variety of piperazine-based compounds.

Molecular Structure Analysis

Crystal structure studies and computational methods such as density functional theory (DFT) calculations have been used to analyze the molecular structure of piperazine derivatives. These studies provide insights into the reactive sites and the nature of intermolecular interactions, which are crucial for understanding the biological activity of these molecules . The piperazine ring often adopts a chair conformation, which can influence the overall geometry and pharmacokinetic properties of the compound.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, including Michael addition reactions, as indicated by the electrochemical synthesis of arylthiobenzazoles . The reactivity of these compounds can be modulated by the presence of different functional groups, which can also affect their biological activity. For instance, the introduction of a benzotriazole moiety has been shown to contribute to the affinity for serotonin receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy groups and imidazothiazole rings can affect these properties and, consequently, the compound's bioavailability and pharmacokinetics. The characterization of these compounds typically involves spectroscopic methods such as IR, NMR, and mass spectrometry, which provide detailed information about their structure .

Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been used in microwave-assisted Hantzsch thiazole synthesis, exemplifying its role in the creation of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines (Kamila, Mendoza, & Biehl, 2012).

- It is involved in electrochemical syntheses, particularly in the formation of arylthiobenzazoles through electrochemical oxidation processes (Amani & Nematollahi, 2012).

Pharmacological Evaluation

- Derivatives of this compound have been evaluated for antipsychotic activity. Studies have shown that certain derivatives exhibit anti-dopaminergic and anti-serotonergic activities in behavioral models (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).

Eco-Friendly Synthesis Approaches

- The compound has been synthesized using eco-friendly microwave-assisted methods, demonstrating a move towards greener chemistry practices (Said, Messali, Rezki, Al-Soud, & Aouad, 2020).

Role in Pain Management

- A series of pyrazoles, including derivatives of this compound, have been explored as σ1 receptor antagonists, with applications in pain management (Díaz, García, Torrens, Caamaño, Enjo, Sicre, Lorente, Port, Montero, Yeste, Alvarez, Martin, Maldonado, de laPuente, Vidal-Torres, Cendán, Vela, & Almansa, 2020).

Antiviral Properties

- Some derivatives have been synthesized for potential use as non-nucleoside reverse transcriptase inhibitors, showing promise in the fight against HIV (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Potential in Treating Cancer

- Novel compounds with the imidazo[2,1-b]thiazole scaffold, derived from this compound, have been tested for cytotoxicity against cancer cell lines, suggesting potential in cancer therapy (Ding, Chen, Zhang, Xin, Wang, Song, Jiang, Chen, Xu, & Tan, 2012).

Antibacterial and Antifungal Applications

- Piperazine derivatives of this compound have shown significant antibacterial and antifungal activities in vitro (Gan, Fang, & Zhou, 2010).

Antimicrobial Activity

- New pyridine derivatives have been synthesized and tested for antimicrobial activity, showing variable and modest effectiveness against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

properties

IUPAC Name |

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2S/c1-30-22-10-6-5-9-21(22)26-11-13-27(14-12-26)23(29)15-19-17-31-24-25-20(16-28(19)24)18-7-3-2-4-8-18/h2-10,16-17H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIJJUCSVTZZRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CSC4=NC(=CN34)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3003564.png)

![6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B3003566.png)

![3-(2-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B3003569.png)

![1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,4'-piperidine]](/img/structure/B3003576.png)

![methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3003577.png)

![3-(4-(1H-pyrrol-1-yl)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3003582.png)

![N-((6-cyclopropylpyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3003586.png)